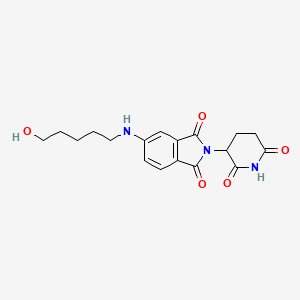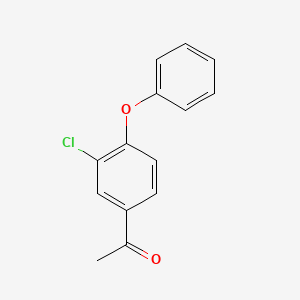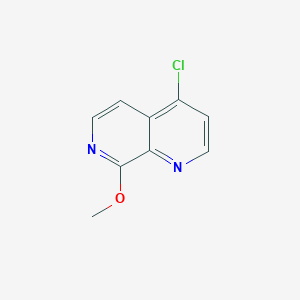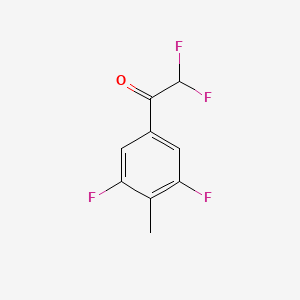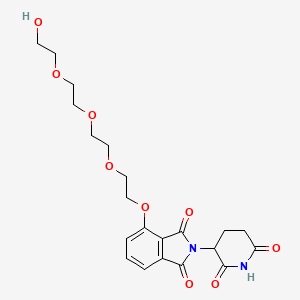
Thalidomide-O-PEG4-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thalidomide-O-PEG4-OH is a compound that combines thalidomide with a polyethylene glycol (PEG) linker. This compound is primarily used in the field of targeted protein degradation, specifically in the development of proteolysis-targeting chimeras (PROTACs). The PEG linker enhances the solubility and biocompatibility of the compound, making it a valuable tool in pharmaceutical research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Thalidomide-O-PEG4-OH involves the conjugation of thalidomide with a PEG4 linker. The process typically includes the following steps:
Activation of Thalidomide: Thalidomide is activated by reacting with a suitable reagent, such as N-hydroxysuccinimide (NHS), to form an active ester.
PEGylation: The activated thalidomide is then reacted with a PEG4 linker, which contains a hydroxyl group at one end.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of thalidomide and PEG4 linker are synthesized and purified.
Coupling Reaction: The coupling reaction is scaled up using industrial reactors, ensuring precise control over reaction conditions to achieve high yield and purity.
Purification: The final product is purified using techniques such as column chromatography or recrystallization to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions
Thalidomide-O-PEG4-OH undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl group in the PEG4 linker can undergo substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Major Products Formed
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted derivatives with new functional groups replacing the hydroxyl group.
Wissenschaftliche Forschungsanwendungen
Thalidomide-O-PEG4-OH has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of PROTACs, facilitating the targeted degradation of specific proteins.
Biology: Employed in studies involving protein-protein interactions and cellular signaling pathways.
Medicine: Investigated for its potential in developing targeted therapies for cancer and other diseases.
Industry: Utilized in the production of advanced drug conjugates and targeted delivery systems
Wirkmechanismus
The mechanism of action of Thalidomide-O-PEG4-OH involves its role as a linker in PROTACs. The compound binds to cereblon, a component of the E3 ubiquitin ligase complex. This binding facilitates the recruitment of target proteins to the ubiquitin-proteasome system, leading to their degradation. The PEG4 linker enhances the solubility and stability of the PROTAC, improving its efficacy in degrading target proteins .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thalidomide-O-PEG4-NHS ester: Similar structure but with an NHS ester group, used for amine-reactive conjugation.
Thalidomide-O-PEG4-azide: Contains an azide group, used in click chemistry reactions.
Thalidomide-O-PEG4-amine: Features an amine group, used in the synthesis of various conjugates.
Uniqueness
Thalidomide-O-PEG4-OH is unique due to its hydroxyl group, which provides versatility in chemical modifications and conjugation reactions. This makes it a valuable tool in the development of targeted therapies and advanced drug delivery systems .
Eigenschaften
Molekularformel |
C21H26N2O9 |
|---|---|
Molekulargewicht |
450.4 g/mol |
IUPAC-Name |
2-(2,6-dioxopiperidin-3-yl)-4-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]isoindole-1,3-dione |
InChI |
InChI=1S/C21H26N2O9/c24-6-7-29-8-9-30-10-11-31-12-13-32-16-3-1-2-14-18(16)21(28)23(20(14)27)15-4-5-17(25)22-19(15)26/h1-3,15,24H,4-13H2,(H,22,25,26) |
InChI-Schlüssel |
OLDHMNIGUOURCJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCCOCCOCCOCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[[3,6-Bis(4-methoxyphenyl)carbazol-9-yl]methyl]-2-methyl-4,5-dihydro-1,3-oxazole](/img/structure/B14765377.png)


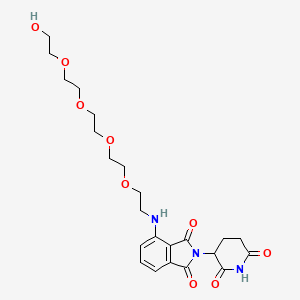

![1-(3'-Chloro-5'-fluoro-[1,1'-biphenyl]-4-yl)ethanamine](/img/structure/B14765413.png)
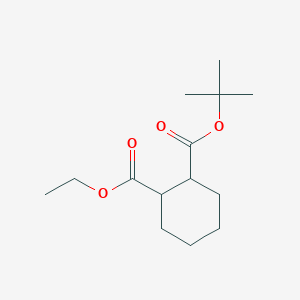
![5-Benzyl-2-bromo-5H-Pyrrolo[2,3-b]pyrazine](/img/structure/B14765429.png)
